molecular formula C5H9FO2 B6307996 trans-3-Fluoro-4-hydroxy-tetrahydropyran CAS No. 1443112-12-6

trans-3-Fluoro-4-hydroxy-tetrahydropyran

Cat. No.: B6307996
CAS No.: 1443112-12-6
M. Wt: 120.12 g/mol
InChI Key: MSXRZCAECMOKSR-WHFBIAKZSA-N
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Description

trans-3-Fluoro-4-hydroxy-tetrahydropyran: is a chemical compound with the molecular formula C5H9FO2 . It is a fluorinated derivative of tetrahydropyran, featuring a hydroxyl group and a fluorine atom on the third and fourth carbon atoms, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of trans-3-Fluoro-4-hydroxy-tetrahydropyran typically involves the fluorination of tetrahydropyran derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or selectfluor . The reaction is usually carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position .

Industrial Production Methods: : Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of these methods ensures the availability of the compound for various applications .

Chemical Reactions Analysis

Types of Reactions: : trans-3-Fluoro-4-hydroxy-tetrahydropyran can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3-fluoro-4-oxotetrahydropyran , while reduction could produce 3-fluoro-4-hydroxytetrahydropyran .

Scientific Research Applications

Chemistry: : In chemistry, trans-3-Fluoro-4-hydroxy-tetrahydropyran is used as a building block for the synthesis of more complex molecules.

Biology: : In biological research, this compound is studied for its potential interactions with biological molecules. The presence of fluorine can influence the compound’s binding affinity and selectivity towards specific biological targets .

Medicine: : In medicine, this compound is investigated for its potential therapeutic applications. Fluorinated compounds often exhibit improved pharmacokinetic properties, such as increased metabolic stability and bioavailability .

Industry: : In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in areas such as agrochemicals, pharmaceuticals, and specialty chemicals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : trans-3-Fluoro-4-hydroxy-tetrahydropyran is unique due to its specific configuration and the presence of both fluorine and hydroxyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

(3S,4S)-3-fluorooxan-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9FO2/c6-4-3-8-2-1-5(4)7/h4-5,7H,1-3H2/t4-,5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSXRZCAECMOKSR-WHFBIAKZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C1O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H]([C@H]1O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2253105-34-7
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2253105-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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